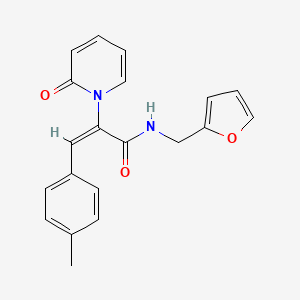
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridinone Moiety: This step may involve the use of a coupling reagent to link the pyridinone group to the enamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.
Reduction: Reduction reactions could target the double bond in the enamide group.
Substitution: The furan and phenyl rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Polymer Synthesis: It might be used as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the pyridinone moiety.
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide: Lacks the pyridinone moiety but has a similar structure.
Uniqueness
The presence of the pyridinone moiety in (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-16(10-8-15)13-18(22-11-3-2-6-19(22)23)20(24)21-14-17-5-4-12-25-17/h2-13H,14H2,1H3,(H,21,24)/b18-13+ |
InChI Key |
XFGBVYJQKROLHN-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/N3C=CC=CC3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)N3C=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















